molecular formula C16H19ClN4O2 B10955526 4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B10955526
M. Wt: 334.80 g/mol
InChI Key: FGJFNXPINOLEKJ-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzoyl group, an ethyl group, and a propyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Alkylation: The ethyl and propyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

4-[(2-chlorobenzoyl)amino]-1-ethyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O2/c1-3-9-18-16(23)14-13(10-21(4-2)20-14)19-15(22)11-7-5-6-8-12(11)17/h5-8,10H,3-4,9H2,1-2H3,(H,18,23)(H,19,22)

InChI Key

FGJFNXPINOLEKJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=CC=C2Cl)CC

Origin of Product

United States

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